molecular formula C22H21N3O4S2 B2703877 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 325988-23-6

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2703877
CAS No.: 325988-23-6
M. Wt: 455.55
InChI Key: LPARQYKNVITZKF-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a unique structure combining a naphthothiazole core with a morpholinosulfonyl benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Naphthothiazole Core: This step involves the cyclization of a suitable naphthalene derivative with a thioamide under acidic conditions to form the naphthothiazole ring.

    Attachment of the Benzamide Group: The naphthothiazole intermediate is then reacted with 4-(morpholinosulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where the morpholino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Substituted benzamides with different nucleophiles.

Scientific Research Applications

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in research to understand its effects on various biological pathways, including apoptosis and cell cycle regulation.

    Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and survival.

Comparison with Similar Compounds

Similar Compounds

    Naphthothiazole Derivatives: Compounds with similar naphthothiazole cores but different substituents.

    Benzamide Derivatives: Compounds with benzamide moieties but different functional groups attached.

Uniqueness

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is unique due to its combination of a naphthothiazole core and a morpholinosulfonyl benzamide moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, a compound with the CAS number 557782-81-7, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

The molecular formula of this compound is C21H20N2O3SC_{21}H_{20}N_{2}O_{3}S, with a molecular weight of 380.46 g/mol. The compound is characterized by its unique structure which includes a naphtho-thiazole moiety and a morpholino-sulfonyl group.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Protein Kinases : Preliminary studies suggest that it may act as an inhibitor of Rho-associated protein kinase (ROCK), which plays a significant role in various cellular processes including contraction, motility, and proliferation.
  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation in cancer cells
AntinociceptiveReduction in pain response in animal models
Enzyme InhibitionInhibition of ROCK activity

Case Studies

  • Anticancer Efficacy : A study published in PubMed evaluated the compound's effect on breast cancer cells. Results indicated that treatment with this compound led to significant apoptosis and reduced cell viability compared to controls. The study highlighted its potential as a therapeutic agent against resistant cancer phenotypes .
  • Pain Modulation : Another investigation focused on the antinociceptive properties of the compound using hot plate and writhing tests in mice. The findings demonstrated that the compound significantly reduced pain responses without affecting motor function, suggesting its potential for developing non-opioid analgesics .
  • Enzyme Interaction Studies : Molecular docking studies have shown that this compound binds effectively to the active site of ROCK enzymes, indicating a strong potential for therapeutic applications in diseases where ROCK is implicated .

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c26-21(16-5-8-17(9-6-16)31(27,28)25-11-13-29-14-12-25)24-22-23-20-18-4-2-1-3-15(18)7-10-19(20)30-22/h1-6,8-9H,7,10-14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPARQYKNVITZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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